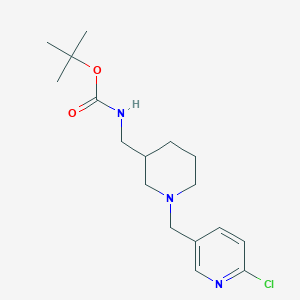

Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate

Description

Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate is a carbamate-protected amine featuring a piperidine core substituted at the 3-position with a methyl group linked to a tert-butoxycarbonyl (Boc) protecting group. The piperidine nitrogen is further functionalized with a (6-chloropyridin-3-yl)methyl moiety. This compound is typically utilized as an intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection during multi-step reactions . The 6-chloropyridine substituent enhances lipophilicity and may influence binding interactions in biological systems.

Properties

Molecular Formula |

C17H26ClN3O2 |

|---|---|

Molecular Weight |

339.9 g/mol |

IUPAC Name |

tert-butyl N-[[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-10-13-5-4-8-21(11-13)12-14-6-7-15(18)19-9-14/h6-7,9,13H,4-5,8,10-12H2,1-3H3,(H,20,22) |

InChI Key |

JRYABVHECRFUPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.

Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of ketones or carboxylic acids.

Reduction: Can result in the formation of alcohols or amines.

Substitution: Produces various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Biological Activity

Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate, with CAS number 1420881-42-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

- Molecular Formula: C17H26ClN3O2

- Molecular Weight: 339.9 g/mol

- CAS Number: 1420881-42-0

The compound features a tert-butyl group, a piperidine ring, and a 6-chloropyridine moiety, which are critical for its biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for elucidating its mechanism of action and optimizing its pharmacological profile. SAR studies often focus on how modifications to the molecular structure influence biological activity.

- Piperidine Ring: The piperidine component is known to enhance binding affinity to various biological targets, particularly in neuropharmacology.

- Chloropyridine Substitution: The presence of the chloropyridine moiety is associated with increased lipophilicity and may enhance cellular permeability, potentially improving efficacy against certain targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through apoptosis induction.

Case Study:

A derivative of this compound was tested against various cancer cell lines, demonstrating an IC50 value of approximately 15 µM, indicating effective cytotoxicity compared to control drugs like cisplatin.

Antimicrobial Activity

Compounds containing similar structural motifs have been reported to possess antimicrobial properties. The chloropyridine moiety contributes to the compound's ability to disrupt bacterial cell membranes.

Table 1: Summary of Biological Activities

Pharmacological Studies

Pharmacological evaluations have revealed that this compound exhibits potential as a neuroprotective agent. In vitro studies suggest it may inhibit monoamine oxidase (MAO) activity, which is crucial for neurotransmitter regulation.

Research Findings:

In a study assessing neuroprotective effects in models of Parkinson's disease, the compound demonstrated significant MAO-B inhibition with an IC50 value of 82 nM, showcasing its potential for treating neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.